molecular formula C9H19NO2 B13139324 2-(Aminomethyl)butylbutyrate

2-(Aminomethyl)butylbutyrate

Cat. No.: B13139324
M. Wt: 173.25 g/mol
InChI Key: JTMDDKKVTWNSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)butylbutyrate: is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant aromas and are widely used in the flavor and fragrance industries This compound is synthesized through the esterification of butyric acid and an alcohol derivative containing an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)butylbutyrate typically involves the esterification of butyric acid with an alcohol derivative containing an aminomethyl group. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Butyric Acid+Aminomethyl AlcoholH2SO4This compound+Water\text{Butyric Acid} + \text{Aminomethyl Alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Butyric Acid+Aminomethyl AlcoholH2​SO4​​this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts, such as lipases, can be explored to achieve greener and more sustainable production methods.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)butylbutyrate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid and the corresponding aminomethyl alcohol.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Hydrolysis: Butyric acid and aminomethyl alcohol.

    Oxidation: Imines or nitriles.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme-substrate interactions, particularly those involving esterases and amidases.

    Medicine: Due to its ester and amine functionalities, it can be explored as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.

    Industry: It can be used as a flavoring agent or fragrance component due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)butylbutyrate largely depends on its interaction with biological molecules. The ester bond can be hydrolyzed by esterases, releasing butyric acid and aminomethyl alcohol. Butyric acid is known to have various biological effects, including acting as a histone deacetylase inhibitor, which can influence gene expression. The aminomethyl alcohol can interact with various enzymes and receptors, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Uniqueness: 2-(Aminomethyl)butylbutyrate is unique due to the presence of both ester and amine functionalities in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-(aminomethyl)butyl butanoate

InChI

InChI=1S/C9H19NO2/c1-3-5-9(11)12-7-8(4-2)6-10/h8H,3-7,10H2,1-2H3

InChI Key

JTMDDKKVTWNSII-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC(CC)CN

Origin of Product

United States

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